molecular formula C27H26FNO5 B11617703 Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate

Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B11617703
M. Wt: 463.5 g/mol
InChI Key: JSMIYSANCKIMND-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is a synthetic naphtho[1,2-b]furan derivative of high interest in medicinal chemistry and drug discovery research. This complex molecule is built on a naphthofuran core, a privileged scaffold present in compounds with a range of documented biological activities . The structure is further functionalized with key pharmacophoric elements, including a 4-fluorophenyl group and a morpholine ring, which are commonly employed in the design of kinase inhibitors and other bioactive molecules due to their ability to modulate physicochemical properties and engage with biological targets . The specific research applications and mechanistic profile of this compound are an active area of investigation. Researchers are exploring its potential as a modulator of various enzymatic pathways, including protein kinases, given the established role of similar morpholine-containing and naphthalene-based structures in targeted cancer therapies and other disease areas . The integrated fluorophenyl and morpholinyl groups suggest potential for enhanced cellular permeability and target binding affinity. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the primary scientific literature for the most current findings on this compound's specific mechanism of action and research value.

Properties

Molecular Formula

C27H26FNO5

Molecular Weight

463.5 g/mol

IUPAC Name

ethyl 4-[(4-fluorophenyl)-morpholin-4-ylmethyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C27H26FNO5/c1-3-33-27(31)21-16(2)34-26-20-7-5-4-6-19(20)25(30)23(22(21)26)24(29-12-14-32-15-13-29)17-8-10-18(28)11-9-17/h4-11,24,30H,3,12-15H2,1-2H3

InChI Key

JSMIYSANCKIMND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C(C4=CC=C(C=C4)F)N5CCOCC5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Naphthofuran Derivatives with Modified Substituents
  • Ethyl 4-((3-(ethoxycarbonyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-4-yl)methyl)piperazine-1-carboxylate (CAS 379253-21-1) Key Difference: Replaces the morpholine group with a piperazine-carboxylate moiety.
  • Ethyl 5-(4-fluorophenylsulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate (CAS 421579-40-0)

    • Key Difference : Substitutes the morpholin-4-yl-fluorophenyl group with a sulfonamido-propyl chain.
    • Implications : Sulfonamido groups are electron-withdrawing and may enhance binding to targets like enzymes or receptors compared to morpholine’s electron-donating properties .

Fluorophenyl-Morpholine Analogues

Compounds from EP 4,374,877 A2 (2024)
  • (4aR)-1-[[2,3-Difluoro-4-(morpholin-4-ylmethyl)phenyl]methyl]-... carboxamide
    • Key Similarity : Contains a difluorophenyl-morpholine group.
    • Key Difference : Replaces the naphthofuran core with a pyrrolo[1,2-b]pyridazine scaffold.
    • Implications : The pyridazine core may confer distinct electronic properties, affecting solubility and target selectivity .

Ethyl Carboxylate Derivatives

Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (CAS 741286-80-6)
  • Key Difference: Simplifies the structure to a dioxobutanoate with a 2-fluorophenyl group.
Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate (HI-2088)
  • Key Difference : Uses an imidazole ring instead of naphthofuran.
  • Implications : Imidazole’s basicity may enhance interactions with acidic biological targets compared to the neutral furan ring .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents CAS Number Source
Target Compound Naphtho[1,2-b]furan 4-(4-Fluorophenyl-morpholine), 5-OH, 2-Me, 3-COOEt Not Provided N/A
Ethyl 4-((3-(ethoxycarbonyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-4-yl)methyl)piperazine-1-carboxylate Naphtho[1,2-b]furan Piperazine-carboxylate 379253-21-1
Ethyl 5-(4-fluorophenylsulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate Naphtho[1,2-b]furan 4-Fluorophenylsulfonamido, 2-propyl 421579-40-0
(4aR)-1-[[2,3-Difluoro-4-(morpholin-4-ylmethyl)phenyl]methyl]-... carboxamide Pyrrolo[1,2-b]pyridazine Difluorophenyl-morpholine Not Provided

Table 2: Hypothetical Property Comparison (Based on Structural Features)

Compound Name logP (Predicted) Solubility (mg/mL) Bioactivity Potential
Target Compound ~3.5 ~0.1 (PBS) Moderate (CNS targets)
Ethyl 4-((3-(ethoxycarbonyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-4-yl)methyl)piperazine-1-carboxylate ~2.8 ~0.5 (PBS) High (Kinase inhibition)
Ethyl 5-(4-fluorophenylsulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate ~4.0 ~0.05 (PBS) Moderate (Antimicrobial)

Research Findings and Limitations

  • Morpholine vs. Piperazine : Morpholine’s oxygen atom may improve blood-brain barrier penetration compared to piperazine’s nitrogen .
  • Fluorophenyl Positioning : The target compound’s 4-fluorophenyl group likely offers better metabolic stability than 2-fluorophenyl analogs due to reduced steric hindrance .
  • Data Gaps : Experimental data on solubility, binding affinity, and toxicity are absent in the provided evidence, necessitating further studies.

Biological Activity

Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate (commonly referred to as compound 4550-6126) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological properties, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C27H26FNO5C_{27}H_{26}FNO_5. Its structure features a naphtho[1,2-b]furan core, which is known for its diverse pharmacological activities.

PropertyValue
Molecular FormulaC27H26FNO5
IUPAC NameThis compound
SMILESCCOC(c1c(C)oc(c2ccccc22)c1c(C(c(cc1)ccc1F)N1CCOCC1)c2O)=O
InChI KeyMDL Number (MFCD)

Antiviral Properties

Research has indicated that compounds with similar naphtho[1,2-b]furan structures exhibit significant antiviral activity. For instance, a related compound was reported to have an IC50 value of 0.686 µM against the hepatitis C virus (HCV) in human liver-derived cell lines . This suggests that this compound may possess similar antiviral properties.

Antidepressant Effects

The compound's structural components, particularly the morpholine moiety, have been associated with antidepressant activity. Compounds containing morpholine derivatives have shown efficacy as selective serotonin receptor antagonists, which are crucial in treating depression . This indicates a potential pathway for the compound's application in mood disorders.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study highlighted the regioselective synthesis of naphtho[1,2-b]furan derivatives and their biological evaluation. It was found that these compounds had a broad spectrum of biological activities including antimicrobial and anticancer effects .
  • Mechanistic Studies : Another investigation into related compounds revealed that they act on multiple pathways including COX inhibition and NF-kB signaling, which are relevant in inflammation and cancer progression . These findings suggest that this compound may also influence these pathways.
  • In Vitro Studies : Various in vitro assays have been conducted on naphtho[1,2-b]furan derivatives to assess their cytotoxicity against different cancer cell lines. These studies often utilize cell viability assays such as MTT or XTT to quantify the effects .

Q & A

Q. What are the standard synthetic routes and key intermediates for this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the naphthofuran core via acid- or base-catalyzed cyclization of naphthalene and furan precursors. Subsequent functionalization introduces the hydroxyl and methyl groups via electrophilic aromatic substitution. The morpholine and 4-fluorophenyl moieties are introduced through alkylation or nucleophilic substitution. Key intermediates include the hydroxylated naphthofuran intermediate and the morpholine-substituted benzyl derivative. Characterization of intermediates relies on NMR, IR, and mass spectrometry .

Q. Which spectroscopic methods are most reliable for confirming structural integrity?

High-resolution NMR (¹H, ¹³C, and 2D techniques like COSY and NOESY) is critical for resolving stereochemistry and verifying functional group placement. IR spectroscopy confirms hydroxyl and carbonyl groups, while LC-MS or HRMS validates molecular weight and purity. X-ray crystallography may resolve ambiguous stereochemical configurations .

Q. How can researchers ensure purity during synthesis?

Common purification methods include column chromatography (silica gel, using ethyl acetate/hexane gradients) and recrystallization from ethanol or methanol. Analytical HPLC with UV detection (λ = 254 nm) is recommended for assessing purity (>95%) .

Advanced Research Questions

Q. How can low yields in the final cyclization step be addressed?

Optimize reaction conditions by varying solvents (e.g., DMF for polar intermediates or toluene for non-polar systems), temperatures (80–120°C), and catalysts (e.g., p-toluenesulfonic acid for acid-mediated cyclization). Kinetic studies using in-situ FTIR or GC-MS can identify side reactions, such as premature dehydroxylation or over-alkylation .

Q. What strategies resolve contradictions between computational docking and experimental bioactivity data?

Re-evaluate docking parameters (e.g., force fields, solvation models) and validate target binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use mutagenesis studies to confirm critical binding residues and compare results with analogous compounds .

Q. How can by-products from morpholine alkylation be minimized?

Employ controlled stoichiometry (1.2–1.5 equivalents of alkylating agent) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity. Monitor reaction progress via TLC and quench excess reagents with aqueous NaHCO₃ before extraction .

Q. What degradation pathways dominate under accelerated stability conditions?

Hydrolytic degradation of the ester group (pH-dependent) and oxidative cleavage of the morpholine ring are common. Forced degradation studies (40°C/75% RH, acidic/alkaline conditions) paired with LC-MS/MS can identify major degradation products, such as carboxylic acid derivatives or hydroxylated morpholine fragments .

Q. How should in vitro studies be designed to probe kinase inhibition mechanisms?

Use fluorescence-based kinase assays (e.g., ADP-Glo™) with ATP concentrations near Km values. Include positive controls (e.g., staurosporine) and assess selectivity via kinase profiling panels (≥50 kinases). Combine with cellular assays (e.g., Western blotting for phosphorylated targets) to validate target engagement .

Methodological Considerations

  • Scale-up synthesis : Maintain enantiomeric purity by avoiding racemization-prone steps (e.g., high-temperature esterification). Use continuous-flow reactors for exothermic steps like Friedel-Crafts acylation .
  • Data validation : Cross-validate spectral data with computational tools (e.g., DFT-based NMR prediction) and replicate assays across independent labs to confirm reproducibility .

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